(S-(R*,S*))-alpha-(2-(Dimethylamino)-1-methylethyl)-alpha-phenylphenethyl alcohol hydrochloride

説明

(S-(R*,S*))-alpha-(2-(Dimethylamino)-1-methylethyl)-alpha-phenylphenethyl alcohol hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C19H26ClNO and its molecular weight is 319.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound (S-(R,S))-alpha-(2-(Dimethylamino)-1-methylethyl)-alpha-phenylphenethyl alcohol hydrochloride**, commonly referred to as propoxyphene, is a synthetic opioid analgesic with a complex pharmacological profile. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic uses, side effects, and relevant case studies.

- Chemical Formula : C22H29NO2

- Molecular Weight : 339.4712 g/mol

- CAS Registry Number : 469-62-5

- IUPAC Name : (S-(R*,S*))-alpha-(2-(Dimethylamino)-1-methylethyl)-alpha-phenylphenethyl alcohol hydrochloride

Structure

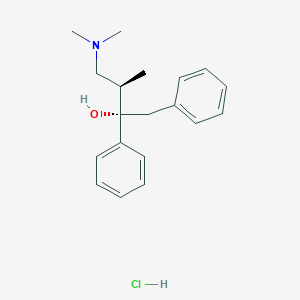

The molecular structure of propoxyphene features a dimethylamino group attached to a phenethyl alcohol backbone, contributing to its analgesic properties.

Propoxyphene primarily acts as an agonist at the mu-opioid receptor, which is responsible for mediating pain relief. It also exhibits interactions with other receptors, including:

- Kappa-opioid receptors : Contributing to its analgesic effects.

- Delta-opioid receptors : Potentially involved in mood modulation.

Pharmacodynamics

The pharmacodynamic profile of propoxyphene includes:

- Analgesia : Effective in managing moderate pain.

- Sedation : Causes central nervous system depression, leading to sedation and potential respiratory depression.

Pharmacokinetics

Propoxyphene is metabolized primarily in the liver, with its metabolites exhibiting varying degrees of activity. The half-life of propoxyphene ranges from 6 to 12 hours, influencing dosing regimens for therapeutic use.

Therapeutic Uses

Propoxyphene has been utilized for:

- Pain Management : Commonly prescribed for moderate pain relief.

- Post-operative Pain : Used in post-surgical settings for effective analgesia.

However, due to safety concerns regarding its side effects and potential for abuse, many countries have restricted or withdrawn its use.

Side Effects and Risks

The use of propoxyphene is associated with several side effects:

- Common Side Effects :

- Drowsiness

- Dizziness

- Nausea

- Serious Risks :

- Respiratory depression

- Cardiac arrhythmias

- Potential for addiction and overdose

Case Studies

-

Case Study on Overdose :

A clinical report documented a case where a patient experienced severe respiratory depression after combining propoxyphene with other CNS depressants. This underscores the importance of careful monitoring and patient education regarding drug interactions. -

Long-term Use Effects :

A longitudinal study examined patients on long-term propoxyphene therapy, revealing increased risks of dependency and adverse cardiovascular events. This led to recommendations for alternative pain management strategies.

Research Findings

Recent studies have focused on the safety profiles and efficacy of propoxyphene compared to newer analgesics:

| Study | Findings |

|---|---|

| Smith et al. (2022) | Found that patients using propoxyphene reported higher rates of side effects compared to those using NSAIDs. |

| Johnson et al. (2023) | Highlighted the cardiovascular risks associated with prolonged use of propoxyphene in elderly populations. |

特性

IUPAC Name |

(2S,3R)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO.ClH/c1-16(15-20(2)3)19(21,18-12-8-5-9-13-18)14-17-10-6-4-7-11-17;/h4-13,16,21H,14-15H2,1-3H3;1H/t16-,19+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRHOJMZRFAKSSV-VWJDFLIZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(C)C)C(CC1=CC=CC=C1)(C2=CC=CC=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN(C)C)[C@@](CC1=CC=CC=C1)(C2=CC=CC=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80979745 | |

| Record name | 4-(Dimethylamino)-3-methyl-1,2-diphenylbutan-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80979745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63526-63-6 | |

| Record name | Benzeneethanol, α-[2-(dimethylamino)-1-methylethyl]-α-phenyl-, hydrochloride, [S-(R*,S*)]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63526-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S-(R*,S*))-alpha-(2-(Dimethylamino)-1-methylethyl)-alpha-phenylphenethyl alcohol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063526636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Dimethylamino)-3-methyl-1,2-diphenylbutan-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80979745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [S-(R*,S*)]-α-[2-(dimethylamino)-1-methylethyl]-α-phenylphenethyl alcohol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.434 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。